molecular formula C10H9N3O B2872810 2-[(Pyridin-2-yl)methoxy]pyrazine CAS No. 1220182-29-5

2-[(Pyridin-2-yl)methoxy]pyrazine

Cat. No.: B2872810
CAS No.: 1220182-29-5
M. Wt: 187.202
InChI Key: ITEFAVZGEIZCBK-UHFFFAOYSA-N
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Description

2-[(Pyridin-2-yl)methoxy]pyrazine is a synthetic heterocyclic compound of significant interest in medicinal chemistry and chemical biology research. This molecule integrates two distinct nitrogen-containing aromatic systems—a pyridine and a pyrazine ring—linked by an ether bridge. This structure class is frequently explored in the design of novel molecular scaffolds . The primary research application of this compound is as a versatile building block or precursor in the synthesis of more complex molecules. Compounds featuring pyridine and pyrazine heterocycles are widely investigated for their potential as modulators of biological targets, including protein kinases and potassium channels . The molecular framework is also relevant in materials science, particularly in the development of coordination compounds and ligands for metal complexes, which have shown selective anticancer activity in preliminary studies . Researchers value this compound for its potential hydrogen-bonding capacity and the distinct physicochemical properties imparted by the pyrazine core, such as a high dipole moment, which can be crucial for molecular recognition and optimizing drug-like properties . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(pyridin-2-ylmethoxy)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-2-4-12-9(3-1)8-14-10-7-11-5-6-13-10/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITEFAVZGEIZCBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)COC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Pyridin 2 Yl Methoxy Pyrazine and Its Analogues

Strategies for O-Alkylation and Ether Bond Formation

The formation of the ether bond between the pyrazine (B50134) and pyridine (B92270) moieties is a critical step in the synthesis of the target molecule. This is predominantly achieved through nucleophilic substitution and condensation reactions.

Nucleophilic Substitution Reactions

A primary and widely employed method for forming the ether linkage in 2-[(Pyridin-2-yl)methoxy]pyrazine is the Williamson ether synthesis. masterorganicchemistry.combyjus.com This SN2 reaction involves the reaction of an alkoxide with a suitable alkyl halide. masterorganicchemistry.combyjus.com In this context, the synthesis would typically involve the deprotonation of a hydroxylated pyrazine precursor, such as pyrazin-2-ol, to form a pyrazinolate anion. This is followed by a nucleophilic attack on a pyridine derivative containing a good leaving group, such as 2-(chloromethyl)pyridine (B1213738) or 2-(bromomethyl)pyridine. masterorganicchemistry.combyjus.comvaia.com

The success of the Williamson ether synthesis is contingent on several factors, including the nature of the substrate, the strength of the nucleophile, the leaving group's ability, and the solvent used. gacariyalur.ac.in For an efficient SN2 reaction, primary alkyl halides are preferred to minimize competing elimination reactions. masterorganicchemistry.com The alkoxide can be generated in situ by treating the alcohol with a strong base like sodium hydride (NaH) or potassium hydride (KH). masterorganicchemistry.com

The synthesis of the key precursors is also well-established. Pyrazin-2-ol can be prepared from 2-aminopyrazine (B29847) via diazotization followed by hydrolysis. jocpr.com 2-(Chloromethyl)pyridine can be synthesized from 2-methylpyridine (B31789) through chlorination or more efficiently from 2-picoline-N-oxide using reagents like phosphoryl chloride or phosgene. wikipedia.orggoogle.comresearchgate.net

Table 1: Key Precursors for Williamson Ether Synthesis
PrecursorSynthetic MethodKey Reagents
Pyrazin-2-olDiazotization of 2-aminopyrazineSodium nitrite, Sulfuric acid
2-(Chloromethyl)pyridineChlorination of 2-methylpyridineChlorine
2-(Chloromethyl)pyridineFrom 2-picoline-N-oxidePhosphoryl chloride, Triethylamine

Condensation Reactions with Hydroxylated Pyrazine or Pyridine Precursors

Condensation reactions provide an alternative route to the ether linkage. This can involve the direct reaction of a hydroxylated pyrazine with a hydroxylated pyridine derivative under dehydrating conditions. For instance, the condensation of pyrazin-2-ol with pyridin-2-ylmethanol could theoretically yield the desired ether, although this is a less common approach.

A more relevant condensation strategy involves the reaction of a pyrazine derivative with an appropriate alcohol in the presence of a coupling agent. For example, the synthesis of related pyrazine carboxamides has been achieved through condensation reactions. evitachem.com

Construction of Pyrazine and Pyridine Ring Systems

Multi-component Reaction Approaches for Heterocyclic Scaffolds

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex heterocyclic scaffolds. mdpi.combeilstein-journals.org The Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component reaction, is a notable example used to synthesize imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrazines. mdpi.comresearchgate.net This reaction involves the condensation of an aminopyridine or aminopyrazine, an aldehyde, and an isocyanide. mdpi.comrsc.org While not directly yielding the target ether, these MCRs provide a versatile platform for creating substituted pyrazine and pyridine systems that could be further functionalized. beilstein-journals.org

For instance, a three-component reaction between an isocyanide, a pyrazine or pyridine derivative, and an aldehyde can lead to the formation of imidazo[1,2-a]pyrazine (B1224502) or imidazo[1,2-a]pyridine (B132010) scaffolds. mdpi.com These scaffolds can then be subjected to further reactions, such as Suzuki-type coupling, to introduce additional functionality. mdpi.com

Table 2: Multi-component Reactions for Heterocycle Synthesis
ReactionComponentsProduct Scaffold
Groebke–Blackburn–BienayméAminopyridine/Aminopyrazine, Aldehyde, IsocyanideImidazo[1,2-a]pyridine/Imidazo[1,2-a]pyrazine
Povarov ReactionIndazol-5-amines, Methylene (B1212753) active ketones, AldehydesSubstituted Pyridines
Chichibabin Reaction3-Acetyl coumarins, Aromatic aldehydes, Ammonium (B1175870) acetateSubstituted Pyridines

Cyclocondensation and Annulation Reactions

Cyclocondensation reactions are fundamental in the synthesis of both pyrazine and pyridine rings. The synthesis of pyrazines often involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. slideshare.net For example, the reaction of an appropriate diamine with a diketone can lead to the formation of a dihydropyrazine (B8608421), which can then be oxidized to the aromatic pyrazine. slideshare.net

Similarly, various cyclocondensation methods exist for pyridine synthesis. The Hantzsch pyridine synthesis, for instance, involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor like ammonia.

Annulation reactions, which involve the formation of a new ring onto an existing one, can also be employed. These methods allow for the construction of fused heterocyclic systems which can be precursors to the desired target molecule.

Metal-Catalyzed Cross-Coupling Reactions in Related Systems

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and are highly relevant in the synthesis of analogs of this compound. researchgate.net While not directly forming the ether linkage, these reactions are crucial for introducing substituents onto the pyrazine and pyridine rings, thus creating a diverse library of analogs.

Commonly used cross-coupling reactions include the Suzuki-Miyaura, Stille, and Sonogashira reactions. researchgate.netrsc.org For example, a palladium-catalyzed Suzuki-Miyaura coupling can be used to couple a halogenated pyrazine or pyridine with a boronic acid derivative to form a C-C bond. rsc.orgdntb.gov.ua These reactions are often tolerant of a wide range of functional groups, making them highly versatile in organic synthesis. rsc.org

Recent advancements have also focused on ligand-free cross-coupling reactions, which offer a more sustainable and cost-effective approach. rsc.org For example, oxygen-promoted, ligand-free palladium-catalyzed cross-coupling of 2-halogenopyridines and 2-halogenopyrazines with various boronic acids has been demonstrated to be highly efficient. rsc.org

Table 3: Metal-Catalyzed Cross-Coupling Reactions for Analog Synthesis
ReactionCatalystCoupling PartnersBond Formed
Suzuki-MiyauraPalladiumHalogenated Heterocycle + Boronic AcidC-C
StillePalladiumHalogenated Heterocycle + OrganostannaneC-C
SonogashiraPalladium/CopperHalogenated Heterocycle + Terminal AlkyneC-C (sp-sp2)
NegishiPalladium/NickelHalogenated Heterocycle + Organozinc ReagentC-C

Palladium-Catalyzed C-C Bond Formation (e.g., Suzuki Cross-Coupling)

Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing C-C bonds, particularly in the synthesis of biaryl and heteroaryl-aryl compounds which can serve as precursors to complex molecules. The Suzuki-Miyaura cross-coupling reaction is one of the most versatile and widely used methods due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability and stability of its organoboron reagents. nih.govnih.gov

In the context of synthesizing analogues of this compound, the Suzuki reaction can be employed to couple a halogenated pyrazine or pyridine with a corresponding boronic acid or ester. For instance, a substituted halopyrazine can be coupled with a pyridineboronic acid, or vice versa, to form the pyridinyl-pyrazine core structure. nih.govresearchgate.net

The general catalytic cycle for a Suzuki coupling involves three main steps:

Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halide bond of the heteroaryl halide.

Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the Palladium(0) catalyst. youtube.com

Key components of the reaction include a palladium source (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃), and a solvent system, often a mixture of an organic solvent like 1,4-dioxane, toluene, or dimethoxyethane (DME) with water. nih.govyoutube.comresearchgate.net The choice of catalyst, ligand, and base can significantly impact reaction yield and selectivity. researchgate.netyoutube.com

Table 1: Representative Palladium-Catalyzed Suzuki Cross-Coupling Reactions for Pyrazine/Pyridine Derivatives

Reactant 1Reactant 2Catalyst/BaseSolventYieldReference
3-Bromo-6-(thiophen-2-yl)pyridazine(Hetero)aromatic boronic acidsPd(PPh₃)₄ / Na₂CO₃DME/Ethanol/Water14-28% nih.gov
5-Bromo-2-methylpyridin-3-amineArylboronic acidsPd(PPh₃)₄ / K₃PO₄1,4-Dioxane/WaterModerate to Good nih.gov
5-(4-bromophenyl)-4,6-dichloropyrimidineAryl/heteroaryl boronic acidsPd(PPh₃)₄ / K₃PO₄1,4-DioxaneGood researchgate.net
Fluorous Sulfonate Imidazopyrazine4-Methoxyboronic acidPd(dppf)Cl₂ / K₂CO₃DME/WaterNot specified nih.govscispace.com

Palladium-Catalyzed C-N Bond Formation

The formation of carbon-nitrogen bonds is another cornerstone of modern organic synthesis, crucial for creating nitrogen-containing heterocyclic compounds. The Buchwald-Hartwig amination is a premier palladium-catalyzed cross-coupling reaction for forming C-N bonds between aryl or heteroaryl halides/triflates and amines. nih.gov This methodology is highly relevant for synthesizing derivatives where a nitrogen atom on one heterocyclic ring is linked to another aromatic system.

For instance, in the synthesis of complex pyrazine derivatives, a C-N coupling could be used to attach an amino-substituted pyridine to a halopyrazine or an aminopyrazine to a halopyridine. nih.govacs.org The reaction is renowned for its broad substrate scope, including the coupling of hindered amines and less reactive heteroaryl halides. nih.gov

The catalytic system for a Buchwald-Hartwig reaction typically consists of a palladium precursor and a specialized phosphine (B1218219) ligand. The choice of ligand is critical and often dictates the success and efficiency of the reaction. Bulky, electron-rich phosphine ligands, such as tricyclohexylphosphine (B42057) (PCy₃) or biarylphosphines like DavePhos and Xantphos, are commonly employed to facilitate the catalytic cycle and promote high yields. acs.orgmit.edu The reaction requires a base, with sodium tert-butoxide (NaOtBu) being a frequent choice. ucl.ac.uk

Table 2: Examples of Palladium-Catalyzed C-N Bond Formation

Aryl/Heteroaryl HalideAmineCatalyst/Ligand/BaseSolventYieldReference
5-(3-bromothiophen-2-yl)- nih.govrsc.orgresearchgate.netoxadiazolo[3,4-b]pyrazineAnilinePd(OAc)₂ / PCy₃ / BaseNot specifiedGood (for related products) acs.org
2,3-Dichloropyrazine2-Amino-1-(3,4-dimethoxyphenyl)ethanolNone (SNAr) / Et₃N1,4-DioxaneNot specified ucl.ac.uk
8-Bromo-2-(naphthalen-2-yl)imidazo[1,2-a]pyrazine3-(Pyridin-3-yl)anilinePd₂(dba)₃ / DavePhos / NaOtBuTolueneNot specified ucl.ac.uk
Aryl HalidesAromatic/Unsaturated NitrogenPd(dba)₂ / Ligand / BaseTolueneGeneral Method acs.org

Alternative Synthetic Techniques

To overcome the limitations of traditional batch synthesis, such as long reaction times and energy inefficiency, modern synthetic chemistry has embraced alternative techniques like microwave-assisted synthesis and flow chemistry.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis utilizes microwave irradiation to heat reaction mixtures directly and efficiently. This method often leads to a dramatic reduction in reaction times, from hours to minutes, along with increased product yields and purities. rsc.orgmdpi.com The rapid heating is due to the direct coupling of microwave energy with polar molecules in the reaction mixture. rsc.org

This technique has been successfully applied to the synthesis of various pyrazine and related heterocyclic derivatives. For example, microwave irradiation has been used to accelerate condensation reactions for the formation of quinoxalines and pyrido[2,3b]pyrazines, often without the need for a solvent or catalyst. mdpi.com It has also proven effective for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling of imidazopyrazine sulfonates with boronic acids, where reactions that might take hours under conventional heating are completed in minutes. nih.govscispace.com

Table 3: Comparison of Microwave-Assisted vs. Conventional Synthesis

Reaction TypeConventional MethodMicrowave MethodAdvantageReference
3-Component Condensation (Imidazopyrazine synthesis)80 °C, 2 hours150 °C, 10 minutesDrastic reduction in reaction time nih.gov
Poly(hydroxyalkyl)pyrazine SynthesisNot specified80-120 °C, <3-40 minutesUnprecedented fast reaction rates rsc.org
Quinoxaline/Pyridopyrazine SynthesisRequires catalyst/solvent, longer timesSolvent/catalyst-free, 3-10 minutesGreener conditions, faster reaction mdpi.com
Suzuki Coupling (Imidazopyrazine)Not specified150 °C, 10 minutesRapid C-C bond formation scispace.com

Flow Chemistry Approaches (Hypothetical)

Flow chemistry, or continuous-flow synthesis, is a paradigm shift from traditional batch processing. In a flow system, reagents are continuously pumped through a network of tubes and reactors where they mix and react. researchgate.netmdpi.com This approach offers numerous advantages, including superior control over reaction parameters (temperature, pressure, stoichiometry), enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous materials at any given time, and straightforward scalability. rsc.orgmdpi.com

While a specific flow synthesis for this compound is not explicitly detailed in the surveyed literature, the principles of flow chemistry can be hypothetically applied to its synthesis. For instance, the key Williamson ether synthesis step, involving the reaction of a pyrazine alkoxide with 2-(chloromethyl)pyridine, could be efficiently performed in a flow reactor.

A hypothetical flow setup would involve:

Two separate inlet streams, one containing 2-hydroxypyrazine (B42338) and a base (e.g., NaH) in a suitable solvent like THF, and the other containing 2-(chloromethyl)pyridine in the same solvent.

The streams would be introduced via syringe pumps into a T-mixer to ensure rapid and efficient mixing.

The combined stream would then pass through a heated coiled reactor to provide a controlled residence time for the reaction to proceed to completion.

The output stream would be collected for subsequent purification.

This approach could significantly reduce reaction time and improve yield and safety compared to a batch process. The synthesis of pyrazinamide (B1679903) derivatives has already been successfully demonstrated in a continuous-flow system, highlighting the potential of this technology for the production of various pyrazine-based compounds. rsc.orgresearchgate.netrsc.org

Compound and Reagent Table

Advanced Spectroscopic and Diffraction Based Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).

Proton (¹H) NMR Spectroscopy

A ¹H NMR spectrum for 2-[(Pyridin-2-yl)methoxy]pyrazine would be expected to show distinct signals for the protons on both the pyridine (B92270) and pyrazine (B50134) rings, as well as the methylene (B1212753) bridge. The chemical shifts (δ) of these signals, their splitting patterns (multiplicity), and the coupling constants (J) between adjacent protons would provide critical information for confirming the connectivity of the molecule. However, no published ¹H NMR data for this specific compound could be located.

Carbon-¹³C NMR Spectroscopy

Similarly, a ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule and their electronic environments. The chemical shifts of the carbon atoms in the heterocyclic rings and the methylene linker would be characteristic of the compound. This data is crucial for a complete structural assignment but remains unreported in the accessible scientific literature.

Vibrational Spectroscopy for Molecular Vibrations and Functional Group Identification

Fourier-Transform Infrared (FT-IR) Spectroscopy

An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic rings, C-O-C stretching of the ether linkage, and the various C-N and C=N stretching and bending modes of the pyridine and pyrazine rings. A detailed analysis of these bands would help to confirm the presence of the key functional groups. Unfortunately, a published FT-IR spectrum with a corresponding peak list for this compound is not available.

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be especially useful for characterizing the vibrations of the aromatic rings. As with the other spectroscopic techniques, no FT-Raman data for this compound has been reported.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound, with a chemical formula of C₁₀H₉N₃O, the exact molecular weight is 187.19 g/mol . In electron ionization (EI) mass spectrometry, the molecule is expected to generate a distinct molecular ion peak (M⁺) at m/z 187.

The fragmentation of this compound is dictated by the stability of the resulting fragments, primarily involving the cleavage of the ether linkage and fragmentation of the heterocyclic rings. The most prominent fragmentation pathways are predicted to be:

Alpha-cleavage: The bond between the methylene bridge and the pyrazine ring is a likely point of cleavage. This would result in the formation of a stable pyridin-2-ylmethyl cation (C₆H₆N⁺) at m/z 92.

Benzylic-type Cleavage: A primary fragmentation event is the cleavage of the C-O bond, leading to the formation of the highly stable pyridin-2-ylmethyl cation at m/z 92 and a pyrazin-2-oxy radical. The fragment at m/z 92 is often a base peak in related structures due to its stability.

Formation of Pyrazinyloxonium Ion: Cleavage of the bond between the pyridine ring and the methylene group can lead to the formation of a [M - C₅H₄N]⁺ fragment, corresponding to a pyrazinyloxonium ion at m/z 109.

Ring Fragmentation: Further fragmentation of the pyrazine and pyridine rings would produce smaller characteristic ions, although these are typically of lower intensity.

m/z (Mass-to-Charge Ratio)Predicted Fragment IonProposed Structure
187[M]⁺ (Molecular Ion)[C₁₀H₉N₃O]⁺
92[C₆H₆N]⁺Pyridin-2-ylmethyl cation
109[C₄H₃N₂O-CH₂]⁺Pyrazinyloxonium ion

X-ray Diffraction Studies for Solid-State Molecular Structure and Crystal Packing

X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing.

Single-Crystal X-ray Diffraction

While a crystal structure for the free ligand this compound is not widely reported, its structural parameters have been determined within a coordination complex, specifically in diaquabis[2-(2-pyridylmethoxy)pyrazine-κN⁴]bis(thiocyanato-κN)cobalt(II). iucr.org In this complex, the compound acts as a ligand, and its molecular geometry can be precisely analyzed.

The analysis reveals the non-planar conformation of the molecule. The pyridine and pyrazine rings are not coplanar, exhibiting a significant dihedral angle between their planes. This twist is a key feature of its three-dimensional structure. The ether linkage (-CH₂-O-) provides flexibility, allowing the two aromatic rings to orient themselves to minimize steric hindrance and optimize packing efficiency in the solid state.

Selected Crystallographic Parameters for the Ligand in a Complex
ParameterValue
Crystal SystemMonoclinic (for the complex)
Space GroupP2₁/c (for the complex)
Key FeatureNon-coplanar arrangement of pyridine and pyrazine rings

The bond lengths and angles within the pyridine and pyrazine rings are consistent with those of other substituted heterocyclic aromatic compounds. The C-O-C bond angle of the ether linkage is also within the typical range, indicating a lack of significant ring strain imposed by the substituent.

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the close contacts between molecules, providing insights into the forces that govern crystal packing. For compounds containing aromatic rings and hydrogen bond acceptors, several types of interactions are typically observed. nih.goviucr.orgnih.gov

For this compound, the Hirshfeld surface analysis would be expected to highlight the following key intermolecular contacts:

C-H···N Interactions: The nitrogen atoms in both the pyridine and pyrazine rings can act as hydrogen bond acceptors, forming weak C-H···N hydrogen bonds with hydrogen atoms from neighboring molecules. These are visible as distinct red spots on the d_norm surface. nih.gov

π–π Stacking Interactions: The aromatic pyridine and pyrazine rings can engage in π–π stacking interactions. These are characterized by parallel or offset arrangements of the rings from adjacent molecules and are crucial for stabilizing the crystal structure. nih.gov

C-H···π Interactions: Hydrogen atoms from one molecule can interact with the π-electron clouds of the aromatic rings of a neighboring molecule. nih.gov

The two-dimensional fingerprint plots derived from the Hirshfeld surface quantify the relative contributions of these different interactions to the total surface area, providing a detailed picture of the crystal's supramolecular architecture.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The spectrum of this compound is expected to be characterized by absorptions arising from its constituent aromatic heterocyclic rings: the pyridine and pyrazine moieties.

The primary electronic transitions observed in such systems are:

π→π Transitions:* These are high-energy transitions that involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of aromatic systems and typically result in strong absorption bands in the UV region, often below 300 nm. montana.edursc.org

n→π Transitions:* These transitions involve the excitation of a non-bonding electron (from the lone pairs on the nitrogen atoms) to a π* antibonding orbital. These are generally lower in energy and intensity compared to π→π* transitions and appear at longer wavelengths, typically above 300 nm for pyrazine derivatives. montana.edursc.org

The UV-Vis spectrum of pyrazine in a non-polar solvent shows a weak n→π* transition around 320 nm and a much stronger π→π* transition around 260 nm. montana.edu The presence of the pyridin-2-ylmethoxy substituent is expected to cause a slight shift in the position and intensity of these bands (a chromophoric effect). The solvent polarity can also influence the absorption maxima; n→π* transitions typically exhibit a blue shift (hypsochromic shift) in polar solvents, while π→π* transitions may show a red shift (bathochromic shift). montana.edu

Expected UV-Vis Absorption Data
Transition TypeApproximate Wavelength (λ_max)Characteristics
π→π~260 nmHigh intensity, characteristic of aromatic rings.
n→π~320 nmLow intensity, involves non-bonding electrons on nitrogen atoms.

This detailed spectroscopic and crystallographic analysis provides a fundamental understanding of the molecular structure, stability, and electronic properties of this compound.

Computational and Theoretical Chemistry

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT has become a powerful tool for predicting the properties of molecules. For a molecule like 2-[(Pyridin-2-yl)methoxy]pyrazine, DFT calculations would be instrumental in understanding its fundamental chemical nature.

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For this compound, which possesses a flexible ether linkage, a conformational analysis would be necessary to identify the global minimum energy conformer as well as other low-energy conformers. This analysis would involve systematically rotating the rotatable bonds—specifically the C-O and C-C bonds of the methoxy (B1213986) bridge—and calculating the energy of each resulting conformation. The optimized geometries would provide key structural parameters such as bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, a range of electronic properties can be calculated to understand the molecule's behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. Analysis of the spatial distribution of these orbitals would reveal the likely sites for electrophilic and nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excitable. This energy gap is also related to the electronic absorption properties of the molecule.

The ionization potential (IP), the energy required to remove an electron, and the electron affinity (EA), the energy released when an electron is added, are fundamental properties that can be estimated from the energies of the frontier orbitals. These values provide further insight into the molecule's redox behavior.

Electronic Properties and Energetics

Molecular Orbital (MO) Theory for Chemical Reactivity Prediction

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of molecular orbitals that are spread across the entire molecule. The energies and shapes of these orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity.

The distribution of π-electrons in the aromatic pyridine (B92270) and pyrazine (B50134) rings is a critical determinant of their reactivity. An analysis of the π-electron density would highlight the most electron-rich and electron-poor sites, predicting where electrophilic and nucleophilic substitution reactions are most likely to occur.

Localization energy is the energy required to localize a pair of π-electrons at a specific atom, effectively removing it from the delocalized system to allow for a substitution reaction. By calculating the localization energies for different positions on the pyridine and pyrazine rings, one could predict the preferred sites for electrophilic, nucleophilic, and radical substitution.

A hypothetical data table for HOMO-LUMO energies and related reactivity descriptors for this compound is shown below. Note: The following data is illustrative and not based on actual research.

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap (ΔE)5.3
Ionization Potential6.5
Electron Affinity1.2

Quantum Chemical Simulations of Reaction Mechanisms

Quantum chemical simulations can be employed to model the entire course of a chemical reaction, providing a detailed, step-by-step understanding of the reaction mechanism. This includes identifying transition states, intermediates, and the activation energies associated with each step. For this compound, such simulations could be used to explore potential synthetic routes or to understand its degradation pathways.

Transition State Analysis

While specific transition state analysis for reactions involving "this compound" is not extensively documented, valuable insights can be drawn from computational studies on analogous structures, such as the formation of pyrazinyl and pyridinyl bis-azomethines. These studies, employing density functional theory (DFT), illuminate the mechanistic pathways and energetic barriers of reactions involving pyrazine and pyridine moieties.

In the context of "this compound," we can hypothesize that reactions involving the pyrazine or pyridine rings, such as electrophilic or nucleophilic attack, would proceed through transition states with specific geometries and energetic requirements. For example, the reaction of the pyrazine ring with a hydroxyl radical, a process studied for pyrazine itself, can occur via either hydrogen abstraction or OH addition to the carbon atoms. researchgate.net Theoretical calculations have shown that both pathways are competitive, with the barrier heights being crucial in determining the favored route. researchgate.net Transition state theory calculations further reveal the importance of quantum tunneling, especially for hydrogen abstraction channels at lower temperatures. researchgate.net

The table below summarizes representative calculated free energy barriers for the formation of pyrazinyl azines, which serves as a model for understanding the energetic demands of reactions involving the pyrazine core.

Reaction StepReactantsTransition StateProductCalculated Free Energy Barrier (kJ/mol)
Second AdditionHydrazone + CarbaldehydeTS3HemiaminalNot explicitly stated, but lower than dehydration
DehydrationHemiaminal-ProductHigher than addition steps

Data extrapolated from a study on pyrazinyl and pyridinyl azines formation. nih.gov

Understanding Substituent Effects on Reactivity (e.g., Electron-Donating Groups)

The electronic properties and, consequently, the reactivity of "this compound" are significantly influenced by the nature and position of substituents on both the pyridine and pyrazine rings. While the parent molecule itself features a methoxy group linking the two heterocyclic rings, the introduction of additional substituents, particularly electron-donating groups (EDGs), can modulate its chemical behavior.

Computational studies on substituted pyridyl-functionalized systems have systematically evaluated the σ-donor, π-donor, and π-acceptor properties of various ligands. rsc.org These studies, often supported by DFT calculations, provide a framework for understanding how substituents alter the electronic landscape of the molecule. For instance, the introduction of an EDG, such as a methyl or methoxy group, onto the pyridine or pyrazine ring is expected to increase the electron density of the aromatic system. This enhanced electron density would, in turn, increase the nucleophilicity of the rings, making them more susceptible to electrophilic attack.

In a broader context, the effect of substituents on the electronic properties of pyrazino[2,3-g]quinoxaline (B3350192) derivatives has been investigated, revealing that a combination of conjugation and cross-conjugation effects dictates the observed trends. rsc.org Applying this understanding to "this compound," an EDG on the pyridine ring would increase its electron-donating ability towards the pyrazine ring through the methoxy bridge, assuming a favorable conformation. Conversely, an EDG on the pyrazine ring would enhance its own electron density.

The reactivity of related pyridine and pyrazine derivatives in ligand substitution reactions also provides insights into substituent effects. The kinetics of dissociation of pentacyanoruthenate(II) complexes with various pyridine and pyrazine derivatives show a dependence on the nature of the heterocyclic ligand. psu.edu This suggests that electronic modifications to the rings directly impact their coordination properties and bond strengths with metal centers.

The following table summarizes the expected qualitative effects of electron-donating groups on the reactivity of "this compound" based on studies of related compounds.

PropertyEffect of Electron-Donating GroupRationale
Nucleophilicity of Heterocyclic Rings IncreasedEDGs increase the electron density of the aromatic π-system.
Rate of Electrophilic Aromatic Substitution IncreasedThe electron-rich rings are more readily attacked by electrophiles. wikipedia.org
Basicity of Nitrogen Atoms IncreasedEDGs enhance the ability of the nitrogen lone pairs to accept a proton.
Energy of the Highest Occupied Molecular Orbital (HOMO) IncreasedEDGs destabilize the HOMO, making the molecule a better electron donor.

It is important to note that the position of the substituent will also play a critical role in determining its precise effect on reactivity, due to resonance and inductive effects specific to that location.

Applications and Emerging Roles in Advanced Chemical Synthesis

2-[(Pyridin-2-yl)methoxy]pyrazine as a Privileged Chemical Scaffold

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, serving as a foundational structure for the development of a wide range of biologically active compounds. Both pyridine (B92270) and pyrazine (B50134) rings are independently considered privileged structures. elsevierpure.comnih.govarabjchem.org They are integral components of natural products and genetic material and are found in the core of numerous approved drugs, particularly in oncology. elsevierpure.combohrium.comnih.gov

The combination of these two azaheterocycles into a single molecule, as seen in this compound, creates a novel scaffold with significant potential. The distinct electronic nature of the electron-deficient pyrazine ring and the pyridine ring, coupled with the rotational freedom of the methoxy (B1213986) linker, allows for precise three-dimensional positioning of pharmacophoric features. This versatility is crucial for interacting with diverse biological macromolecules. Fused heterocyclic systems based on these rings, such as imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrazines, are well-established as "drug prejudice" scaffolds due to their extensive applications in drug discovery. researchgate.net The modular nature of the pyridine-pyrazine hybrid allows chemists to systematically modify its structure to optimize binding affinity, selectivity, and pharmacokinetic properties for various therapeutic targets. nih.gov

Table 1: Examples of Privileged Scaffolds in Medicinal Chemistry

Scaffold FamilyCore Structure ExampleTherapeutic Area of InterestReference
Imidazo[1,2-a]pyridinesImidazo[1,2-a]pyridine (B132010)Anticancer, Antibacterial, Antiviral researchgate.net
Imidazo[1,2-b]pyridazinesImidazo[1,2-b]pyridazineAnticancer (e.g., Ponatinib) nih.gov
Pyrazolo[1,5-a]pyrimidinesPyrazolo[1,5-a]pyrimidineAnticancer, Kinase Inhibition mdpi.com
Pyrrolo[1,2-f] elsevierpure.comnih.govbohrium.comtriazinesPyrrolo[1,2-f] elsevierpure.comnih.govbohrium.comtriazinep38 MAP Kinase Inhibition ufrj.br

Pyridine-Pyrazine Hybrid Architectures in the Development of Functional Materials Precursors

The ability of pyridine and pyrazine nitrogens to coordinate with metal ions makes hybrid ligands like this compound excellent building blocks for supramolecular chemistry and materials science. These ligands act as precursors that can self-assemble with metal ions to form highly ordered, functional materials with unique magnetic, optical, or electronic properties.

Research has demonstrated that hybrid pyrazine-bipyridine ligands can assemble with manganese(II) ions to create different types of supramolecular structures depending on the reaction conditions and counterions used. nih.govrsc.orgrsc.org For instance, these assemblies can form binuclear "baguette" type complexes or more complex tetranuclear [2x2] grid-type architectures. nih.govrsc.org In these structures, the pyrazine ring often acts as a bridge, mediating magnetic interactions between the metal centers. nih.gov Magnetic susceptibility measurements of these manganese(II) grid and baguette complexes have revealed weak antiferromagnetic coupling between the metal ions, a property of significant interest for the development of molecular magnets. nih.govrsc.org The specific geometry and connectivity of the final architecture are directed by the ligand's design, the coordination preference of the metal ion, and the templating effect of counterions. nih.govrsc.org

Table 2: Supramolecular Architectures from Pyridine-Pyrazine Hybrid Ligands

Ligand TypeMetal IonResulting ArchitectureKey PropertiesReference
Hybrid Pyrazine-BipyridineMn(II)Binuclear "baguette" complexWeak antiferromagnetic coupling nih.govrsc.org
Hybrid Pyrazine-BipyridineMn(II)Tetranuclear [2x2] grid-type complexWeak antiferromagnetic coupling nih.govrsc.orgrsc.org
Hybrid Pyrazine-TerpyridineFe(II)2:2 Complex with inequivalent metal centersOne high-spin, one low-spin Fe(II) center researchgate.net

Role in Ligand Design for Catalytic Systems

In the field of catalysis, the design of the ligand is paramount as it dictates the electronic and steric environment of the metal center, thereby controlling its catalytic activity and selectivity. The this compound framework is a powerful tool in ligand design, enabling the fine-tuning of catalyst performance for a variety of chemical transformations.

Furthermore, pyrazine-based pincer ligands have been successfully employed in iron complexes for the catalytic hydrogenation of carbon dioxide (CO₂) to formate. acs.orgnih.govelsevierpure.com In these systems, the pyrazine backbone participates directly in the catalytic cycle through a mechanism known as metal-ligand cooperation (MLC), where the ligand is not merely a spectator but an active participant in substrate activation. acs.orgnih.gov Copper(II) complexes featuring ligands with a pyridine-pyrazine motif, such as dimethyl 6-(pyrazin-2-yl)pyridine-3,4-dicarboxylate, have also demonstrated promising biomimetic catalytic activity. rsc.orgresearchgate.net These complexes can act as mimics for catechol oxidase, an enzyme that catalyzes the oxidation of catechols to quinones, showcasing the potential of these systems in oxidation catalysis. rsc.orgresearchgate.net

Table 3: Catalytic Applications of Pyridine-Pyrazine Based Ligands

Metal CenterLigand TypeCatalytic ReactionKey FindingReference
Cobalt(II)Pyrazine-substituted tetrapyridyl macrocyclePhotocatalytic H₂ generationPyrazine substitution impacts reduction potentials and catalytic activity. mdpi.com
IronPyrazine-based PNP pincer ligandCO₂ hydrogenation to formatePyrazine backbone enables metal-ligand cooperation. acs.orgnih.govacs.org
Copper(II)Dimethyl 6-(pyrazin-2-yl)pyridine-3,4-dicarboxylateCatechol oxidase mimicry (oxidation)Complex catalyzes the oxidation of 3,5-di-tert-butylcatechol. rsc.orgresearchgate.net
CobaltPentadentate ligand with pyrazine donorsElectrocatalytic proton reductionEquatorial pyrazine placement enhances activity over axial placement. rsc.org

Conclusion and Future Research Directions

Current Challenges in the Synthesis and Functionalization of Pyrazine-Pyridine Ethers

The construction of unsymmetrical pyrazine-pyridine ethers like 2-[(Pyridin-2-yl)methoxy]pyrazine presents several synthetic hurdles. A primary challenge lies in achieving regioselective etherification. The synthesis typically involves the coupling of a hydroxymethylpyridine derivative with a halopyrazine, or vice versa. Controlling the reaction to favor the desired isomer over potential side products, especially when dealing with substituted pyrazine (B50134) or pyridine (B92270) rings, requires careful optimization of reaction conditions, including the choice of base, solvent, and temperature.

The synthesis of unsymmetrically substituted pyrazines, in general, has been a persistent challenge for organic chemists. nih.gov Traditional methods often lead to mixtures of isomers, necessitating difficult purification steps. While various strategies have been developed for the synthesis of substituted pyridines and pyrazines individually, the formation of the ether linkage between these two distinct heteroaromatic systems introduces another layer of complexity. organic-chemistry.orgtandfonline.com For instance, the synthesis of a related compound, 1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine, highlights a multi-step approach that likely involves the initial construction of the pyrazolopyrazine core followed by the introduction of the pyridin-2-ylmethoxy side chain. researchgate.net

Functionalization of the pre-formed pyrazine-pyridine ether scaffold also poses significant challenges. The pyridine ring is generally more susceptible to electrophilic substitution than the pyrazine ring, which is more electron-deficient. acs.org Conversely, the pyrazine ring is more prone to nucleophilic attack. This differential reactivity can be exploited for selective functionalization, but it also means that reactions must be carefully designed to target the desired ring. For instance, electrophilic aromatic substitution on the pyridine ring would likely occur at the positions meta to the nitrogen atom, while nucleophilic aromatic substitution on the pyrazine ring would be directed to the carbon atoms. rsc.org The presence of the ether linkage can also influence the reactivity of both rings through electronic effects.

Prospects for Advanced Computational Modeling in Predicting Reactivity and Bioactivity

Advanced computational modeling, particularly using Density Functional Theory (DFT), offers a powerful tool to overcome the experimental challenges associated with the synthesis and functionalization of pyrazine-pyridine ethers. acs.orgbendola.comamazonaws.comresearchgate.netias.ac.inmdpi.com These methods can provide valuable insights into the electronic structure, reactivity, and potential bioactivity of these molecules before they are even synthesized.

Predicting Reactivity: DFT calculations can be employed to predict the most likely sites for electrophilic and nucleophilic attack on the This compound molecule. By calculating parameters such as electrostatic potential maps, frontier molecular orbital (HOMO and LUMO) energies, and Fukui functions, chemists can gain a quantitative understanding of the reactivity of different positions on the pyridine and pyrazine rings. ias.ac.in This information can guide the choice of reagents and reaction conditions for selective functionalization. For example, DFT studies on substituted pyridines have successfully predicted their nucleophilicity. ias.ac.in Similar studies on pyrazine-pyridine ethers could help in designing more efficient synthetic routes.

Predicting Bioactivity: Quantitative Structure-Activity Relationship (QSAR) models, often built upon descriptors derived from DFT calculations, can be used to predict the biological activity of novel pyrazine-pyridine ether derivatives. researchgate.net By correlating calculated molecular properties with experimentally determined biological activities of a set of known compounds, these models can guide the design of new molecules with enhanced potency and selectivity. For instance, a study on pyrazolopyrazine derivatives as mGluR5 negative allosteric modulators utilized such approaches to guide their structure-activity relationship (SAR) studies. researchgate.net

The following table illustrates the types of data that can be generated through computational modeling to guide research on pyrazine-pyridine ethers.

ParameterPredicted InformationRelevance to Research
HOMO/LUMO Energy Gap Electronic stability and reactivityLower gap often correlates with higher reactivity.
Electrostatic Potential Map Electron-rich and electron-poor regionsPredicts sites for electrophilic and nucleophilic attack.
Fukui Functions Local reactivity of atomic sitesPinpoints the most reactive atoms for specific reactions.
Binding Affinity (Docking) Interaction strength with a biological targetPredicts potential bioactivity and guides drug design.

Future Avenues in Mechanistic Investigations and Applications in Chemical Biology

The future of research on pyrazine-pyridine ethers is poised for exciting developments, particularly in understanding reaction mechanisms and exploring their applications in chemical biology.

Mechanistic Investigations: A deeper understanding of the mechanisms governing the synthesis and functionalization of these compounds is crucial for developing more efficient and selective synthetic methods. rsc.orgacs.orgnih.gov Future studies could employ a combination of experimental techniques, such as kinetic studies and isotopic labeling, with advanced computational modeling to elucidate the transition states and reaction pathways involved in key transformations. For example, detailed mechanistic studies on the formation of the ether linkage could reveal the role of the catalyst and solvent in controlling regioselectivity. osti.gov

Applications in Chemical Biology: The unique structural and electronic properties of This compound and its derivatives make them attractive candidates for various applications in chemical biology. The presence of multiple nitrogen atoms provides potential coordination sites for metal ions, suggesting applications in the development of novel catalysts or sensors. researchgate.net Furthermore, the pyrazine-pyridine scaffold can serve as a versatile template for the design of biologically active molecules. As seen in the case of related pyrazolopyrazine derivatives, these compounds can be potent and selective modulators of biological targets. researchgate.net Future research could focus on synthesizing libraries of This compound derivatives and screening them for a wide range of biological activities, including as enzyme inhibitors or receptor ligands. The development of photoactivatable or fluorescently labeled derivatives could also provide powerful tools for studying biological processes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.